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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a versatile and practical hydride

source for a variety of catalytic reductions in organic synthesis. Its stability, ease of handling,

and favorable safety profile compared to traditional reducing agents like lithium aluminum

hydride make it an attractive alternative for laboratory and industrial applications. This

document provides detailed application notes and protocols for the use of TMDS in key

catalytic transformations, including the reduction of amides and carbonyl compounds, and in

metal-free reductive etherification.

Platinum-Catalyzed Reduction of Amides to Amines
The combination of a platinum catalyst with TMDS provides an efficient method for the

reduction of a wide range of carboxamides to their corresponding amines. This system exhibits

excellent chemoselectivity, tolerating various functional groups that are often susceptible to

reduction.
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Entry
Substrate
(Amide)

Catalyst
Catalyst
Loading
(mol%)

Product
(Amine)

Yield (%)
Referenc
e

1

N,N-

Dimethylbe

nzamide

H₂PtCl₆ 0.1

N,N-

Dimethylbe

nzylamine

95 [1]

2

N-

Benzylben

zamide

H₂PtCl₆ 0.1

N,N-

Dibenzyla

mine

92 [1]

3

4-Nitro-

N,N-

dimethylbe

nzamide

H₂PtCl₆ 0.1

4-Nitro-

N,N-

dimethylbe

nzylamine

88 [1]

4

Methyl 4-

(dimethylca

rbamoyl)be

nzoate

H₂PtCl₆ 0.1

Methyl 4-

((dimethyla

mino)meth

yl)benzoat

e

91 [1]

5

N,N-

Dimethylac

etamide

[Pt(DMS)₂

Cl₂]
0.01

N,N-

Dimethylet

hylamine

>99 [2][3]

Experimental Protocol: Platinum-Catalyzed Reduction of
N,N-Dimethylbenzamide
Materials:

N,N-Dimethylbenzamide

1,1,3,3-Tetramethyldisiloxane (TMDS)

Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

Anhydrous Toluene
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1 M Sodium hydroxide solution

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate

Standard laboratory glassware and magnetic stirrer

Nitrogen or Argon inert atmosphere setup

Procedure:

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere, add N,N-dimethylbenzamide (1.49 g, 10 mmol).

Add anhydrous toluene (20 mL) and stir until the amide is fully dissolved.

Add 1,1,3,3-tetramethyldisiloxane (TMDS) (2.02 g, 15 mmol).

In a separate vial, prepare a stock solution of the platinum catalyst by dissolving

chloroplatinic acid hexahydrate (5.2 mg, 0.01 mmol) in 1 mL of anhydrous toluene.

Add 0.1 mL of the catalyst stock solution (0.01 mol%) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by

TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Quench the reaction by the slow addition of 1 M sodium hydroxide solution (10 mL).

Stir the mixture vigorously for 30 minutes.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate

(3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N,N-

dimethylbenzylamine.

Catalytic Cycle
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Click to download full resolution via product page

Caption: Proposed catalytic cycle for the platinum-catalyzed reduction of amides with TMDS.

Ruthenium-Catalyzed Hydrosilylation of Carbonyl
Compounds
Ruthenium complexes are effective catalysts for the hydrosilylation of aldehydes and ketones

to the corresponding silyl ethers, which can then be hydrolyzed to alcohols. TMDS serves as a

mild and efficient hydride donor in these transformations.
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Entry
Substrate
(Carbonyl
)

Catalyst
Catalyst
Loading
(mol%)

Product
(Alcohol)

Yield (%)
Referenc
e

1
Acetophen

one

[(p-

cymene)Ru

Cl₂]₂

0.5

1-

Phenyletha

nol

98 [4]

2
Benzaldeh

yde

[(p-

cymene)Ru

Cl₂]₂

0.5
Benzyl

alcohol
99 [4]

3
Cyclohexa

none

[(p-

cymene)Ru

Cl₂]₂

0.5
Cyclohexa

nol
97 [4]

4

4-

Methoxyac

etophenon

e

[(p-

cymene)Ru

Cl₂]₂

0.5

1-(4-

Methoxyph

enyl)ethan

ol

96 [4]

Experimental Protocol: Ruthenium-Catalyzed
Hydrosilylation of Acetophenone
Materials:

Acetophenone

1,1,3,3-Tetramethyldisiloxane (TMDS)

[(p-cymene)RuCl₂]₂

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric acid solution

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (Brine)
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Anhydrous sodium sulfate

Standard laboratory glassware and magnetic stirrer

Nitrogen or Argon inert atmosphere setup

Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve acetophenone (1.20 g, 10

mmol) in anhydrous THF (20 mL).

Add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.61 g, 12 mmol).

Add [(p-cymene)RuCl₂]₂ (30.6 mg, 0.05 mmol, 0.5 mol%).

Stir the reaction mixture at room temperature for 6 hours. Monitor the formation of the silyl

ether by TLC or GC-MS.

After completion of the hydrosilylation, cool the mixture to 0 °C.

Slowly add 1 M hydrochloric acid (15 mL) to hydrolyze the silyl ether.

Stir for 1 hour at room temperature.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and

brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by flash chromatography to obtain 1-phenylethanol.
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Caption: Experimental workflow for the Ruthenium-catalyzed hydrosilylation of ketones.
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Iridium-Catalyzed Reduction of Amides to Enamines
Iridium catalysts, in conjunction with TMDS, can selectively reduce N,N-dialkylamides to the

corresponding enamines. This transformation is highly efficient and proceeds under mild

conditions.

Quantitative Data Summary

Entry
Substrate
(Amide)

Catalyst
Catalyst
Loading
(mol%)

Product
(Enamine
)

Yield (%)
Referenc
e

1

N,N-

Dimethylpr

opanamide

IrCl(CO)

(PPh₃)₂
1.0

(E)-N,N-

Dimethylpr

op-1-en-1-

amine

98 [5]

2

N-Methyl-

N-

phenylacet

amide

IrCl(CO)

(PPh₃)₂
1.0

(E)-N-

Methyl-N-

phenylvinyl

amine

95 [5]

3
Pyrrolidin-

2-one

IrCl(CO)

(PPh₃)₂
1.0

3,4-

Dihydropyr

role

85 [5]

4

N,N-

Dibenzylac

etamide

IrCl(CO)

(PPh₃)₂
1.0

(E)-N,N-

Dibenzylvin

ylamine

92 [5]

Experimental Protocol: Iridium-Catalyzed Synthesis of
(E)-N,N-Dimethylprop-1-en-1-amine
Materials:

N,N-Dimethylpropanamide

1,1,3,3-Tetramethyldisiloxane (TMDS)
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Vaska's complex (IrCl(CO)(PPh₃)₂)

Anhydrous 1,4-Dioxane

Standard laboratory glassware and magnetic stirrer

Nitrogen or Argon inert atmosphere setup

Photochemical reactor (for photo-activated catalyst, if applicable)

Procedure:

To a dry Schlenk tube containing a magnetic stir bar, add Vaska's complex (39.0 mg, 0.05

mmol, 1.0 mol%).

Evacuate and backfill the tube with an inert gas three times.

Add anhydrous 1,4-dioxane (10 mL).

Add N,N-dimethylpropanamide (0.505 g, 5 mmol).

Add 1,1,3,3-tetramethyldisiloxane (TMDS) (0.80 g, 6 mmol).

Heat the reaction mixture to 100 °C for 24 hours.

Monitor the reaction by ¹H NMR spectroscopy of an aliquot.

Upon completion, cool the reaction to room temperature.

The product is typically volatile. For characterization, the crude reaction mixture can be

directly analyzed by NMR. For isolation, careful distillation under reduced pressure may be

employed, though this can be challenging due to the product's volatility.

Proposed Catalytic Cycle
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Caption: Proposed catalytic cycle for the Iridium-catalyzed formation of enamines from amides.

Metal-Free Reductive Etherification
A thiourea-based organocatalyst, in combination with TMDS and a Brønsted acid, facilitates the

reductive etherification of aldehydes and ketones with alcohols. This metal-free approach offers

an alternative to traditional methods and demonstrates good functional group tolerance.[6][7][8]

[9][10]
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Entry
Aldehyde
/Ketone

Alcohol Catalyst
Product
(Ether)

Yield (%)
Referenc
e

1
Benzaldeh

yde
Methanol

Schreiner's

Thiourea

Benzyl

methyl

ether

98 [7]

2

4-

Nitrobenzal

dehyde

Ethanol
Schreiner's

Thiourea

4-

Nitrobenzyl

ethyl ether

95 [7]

3
Acetophen

one

Isopropano

l

Schreiner's

Thiourea

1-

Phenylethy

l isopropyl

ether

88 [7]

4
Cyclohexa

none

Benzyl

alcohol

Schreiner's

Thiourea

Benzyloxyc

yclohexane
92 [7]

Experimental Protocol: Thiourea-Catalyzed Reductive
Etherification of Benzaldehyde and Methanol
Materials:

Benzaldehyde

Methanol

1,1,3,3-Tetramethyldisiloxane (TMDS)

Schreiner's Thiourea Catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea)

4.0 M HCl in Dioxane

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer

Procedure:

To a dry vial, add Schreiner's thiourea catalyst (23.8 mg, 0.05 mmol, 5 mol%).

Add anhydrous DCM (2 mL).

Add benzaldehyde (106 mg, 1.0 mmol).

Add methanol (80 mg, 2.5 mmol).

Add 1,1,3,3-tetramethyldisiloxane (TMDS) (268 mg, 2.0 mmol).

Add 4.0 M HCl in dioxane (0.1 mL, 0.4 mmol).

Seal the vial and stir the mixture at room temperature for 24 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, quench the reaction with saturated sodium bicarbonate solution (5 mL).

Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

Dry the combined organic layers over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield benzyl methyl ether.
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Carbonyl Activation and Oxocarbenium Ion Formation

Hydride Transfer and Product Formation
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Caption: Mechanism of thiourea-catalyzed reductive etherification highlighting anion-binding

catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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